molecular formula C12H13N B583717 Methyl-2-naphthalenemethylamine-d3 CAS No. 1346601-77-1

Methyl-2-naphthalenemethylamine-d3

Cat. No.: B583717
CAS No.: 1346601-77-1
M. Wt: 174.261
InChI Key: SSNISTUBYRMYDY-FIBGUPNXSA-N
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Description

Methyl-2-naphthalenemethylamine-d3 is a deuterated derivative of methyl-2-naphthalenemethylamine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methyl group. The deuterium substitution imparts unique properties to the compound, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl-2-naphthalenemethylamine-d3 involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl-2-naphthalenemethylamine-d3 has diverse applications in scientific research:

    Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways.

    Medicine: It serves as a reference standard in pharmacokinetic studies to understand drug metabolism.

    Industry: this compound is used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl-2-naphthalenemethylamine-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized in studies to understand reaction pathways and enzyme mechanisms. The compound can also interact with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: Methyl-2-naphthalenemethylamine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .

Properties

CAS No.

1346601-77-1

Molecular Formula

C12H13N

Molecular Weight

174.261

IUPAC Name

1,1,1-trideuterio-N-(naphthalen-2-ylmethyl)methanamine

InChI

InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3/i1D3

InChI Key

SSNISTUBYRMYDY-FIBGUPNXSA-N

SMILES

CNCC1=CC2=CC=CC=C2C=C1

Synonyms

N-(Methyl-d3)-2-naphthalenemethanamine;  (Methyl-d3)(naphthalen-2-ylmethyl)amine;  N-(Methyl-d3)-N-(2-naphthylmethyl)amine;  N-(Methyl-d3)-N-[(naphthalen-2-yl)_x000B_methyl]amine; 

Origin of Product

United States

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